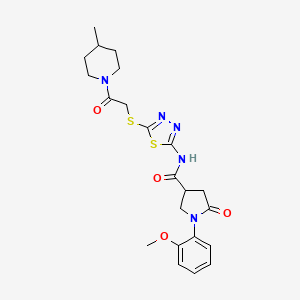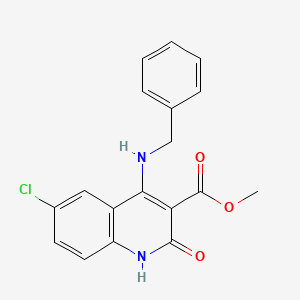
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClFN2O3 and its molecular weight is 476.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies and Herbicide Research
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways of compounds with chloroacetamide groups. These studies are significant for understanding the biotransformation and potential toxicological impacts of such compounds in agricultural contexts (Coleman et al., 2000).
Fluorescence and Material Science
Structural Aspects of Amide Containing Isoquinoline Derivatives
Investigations into amide-containing isoquinoline derivatives reveal their potential in forming gels and crystalline solids, which could be explored for material science applications, particularly in developing novel materials with specific optical properties (Karmakar et al., 2007).
Anticancer Research
PET Imaging and Translocator Protein (TSPO) Expression
Studies on 18F-labeled PET ligands, including compounds structurally related to quinolines, provide insights into their use in imaging TSPO expression in the brain, which is relevant for investigating neuroinflammation and potential anticancer applications (Yui et al., 2010).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Triazole Derivatives
The synthesis of new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and their evaluation for antimicrobial activity suggests a potential research application of similar compounds in developing new antimicrobial agents (Yurttaş et al., 2020).
Anti-inflammatory and Analgesic Research
Design and Synthesis of Quinazolinyl Acetamides
The development of novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities highlights the therapeutic research applications of compounds with quinazoline structures, potentially relevant to pain management and inflammation treatment (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O3/c1-3-17-5-11-24-21(12-17)27(34)22(26(33)18-6-8-19(29)9-7-18)14-31(24)15-25(32)30-20-10-4-16(2)23(28)13-20/h4-14H,3,15H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAMRPCDKBGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)

![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)






![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)